(S)-3-aminohexanoic acid
Description
Significance of Chiral β-Amino Acids in Advanced Organic Synthesis
Chiral β-amino acids are of considerable importance in modern organic synthesis and medicinal chemistry. hilarispublisher.comchemrxiv.org They serve as fundamental building blocks for a wide array of molecules, from complex natural products to novel pharmaceuticals. nih.govnih.gov The incorporation of β-amino acids into peptides creates "β-peptides," which can adopt stable, predictable secondary structures like helices, turns, and sheets, similar to α-peptides. hilarispublisher.comacs.org This characteristic makes them valuable tools in molecular design and the development of peptidomimetics—compounds that mimic the structure and function of natural peptides. acs.org
A key advantage of β-amino acids is their enhanced stability against proteolytic degradation. acs.orgrsc.org Standard proteases, which readily hydrolyze peptide bonds formed by α-amino acids, are often unable to recognize and cleave the modified backbones of β-peptides. rsc.orgnih.gov This increased resistance to enzymatic hydrolysis can significantly improve the bioavailability and therapeutic potential of peptide-based drugs. Furthermore, the diverse substitution patterns possible on the β-amino acid scaffold allow for fine-tuning of molecular properties and biological activity. acs.org Enantiomerically pure β-amino acids are thus highly sought after as chiral starting materials and catalysts in asymmetric synthesis. hilarispublisher.com
Evolution of Research in Stereoselective Synthesis of Non-Canonical Amino Acids
The growing appreciation for chiral β-amino acids has spurred significant innovation in the field of stereoselective synthesis. Historically, preparing enantiomerically pure non-canonical amino acids was a considerable challenge. nih.gov However, research over the last few decades has produced a powerful toolkit of synthetic methodologies. hilarispublisher.com These methods are broadly categorized into chemical and enzymatic approaches, both of which have seen remarkable progress.
Catalytic asymmetric synthesis has emerged as a cornerstone for accessing these chiral building blocks. Strategies such as the asymmetric hydrogenation of enamines, conjugate additions of nitrogen nucleophiles to α,β-unsaturated carbonyls (aza-Michael additions), and additions to imines are now common. hilarispublisher.comnih.gov These reactions often employ chiral metal catalysts, such as those based on rhodium, ruthenium, or copper, paired with specifically designed chiral ligands to control the stereochemical outcome. hilarispublisher.comnih.govchinesechemsoc.org
More recently, biocatalysis has become an increasingly powerful and sustainable alternative. nih.gov Enzymes like transaminases (TAs), including ω-transaminases, are capable of converting keto acids into chiral amines with high enantioselectivity. researchgate.net Researchers have also developed innovative methods that merge different catalytic systems. For example, the combination of photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes has created novel pathways for asymmetric C-C bond formation, enabling the synthesis of non-canonical amino acids with complex stereochemistry in a protecting-group-free manner. universityofcalifornia.edunih.gov The directed evolution of enzymes is further expanding the substrate scope and stereochemical control of these biocatalytic reactions. chemrxiv.org
Positioning of (S)-3-Aminohexanoic Acid within β-Amino Acid Structural Diversity
The structural diversity of β-amino acids is vast, stemming from the potential for substitution at both the α (C2) and β (C3) positions, which can generate multiple stereocenters. acs.org This contrasts with the 20 proteinogenic α-amino acids, which primarily vary by a single side chain at the α-carbon. This compound is a mono-substituted β-amino acid with a propyl group at the chiral β-carbon and no substitution at the α-carbon. nih.gov
Its structure is related to other biologically relevant amino acids. For instance, it is a structural isomer of 6-aminohexanoic acid (ε-aminocaproic acid), a lysine (B10760008) analog used clinically as an antifibrinolytic agent. chemrxiv.orgnih.govwikipedia.org While 6-aminohexanoic acid is a linear ω-amino acid, the placement of the amino group at the C3 position in this compound defines it as a chiral β-amino acid, imparting distinct conformational properties. nih.govnih.gov Its synthesis can be achieved through various routes, including a multi-step chemical synthesis starting from an oxathiazinane heterocycle, which is converted to a key aldehyde intermediate that then undergoes Wittig olefination and catalytic hydrogenation to yield the final product. chemrxiv.org
The specific placement of the amino group and the stereochemistry in this compound make it a valuable building block for constructing peptidomimetics and other complex molecules where precise spatial arrangement and tailored hydrophobicity are required.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3S)-3-aminohexanoic acid | nih.gov |
| Molecular Formula | C₆H₁₃NO₂ | nih.govchemicalbook.com |
| Molecular Weight | 131.17 g/mol | nih.gov |
| Appearance | Solid | echemi.comsigmaaldrich.com |
| CAS Number | 91298-66-7 | chemicalbook.com |
| Canonical SMILES | CCCC(CC(=O)O)N | nih.gov |
| InChI Key | YIJFIIXHVSHQEN-YFKPBYRVSA-N | sigmaaldrich.com |
| Topological Polar Surface Area | 63.3 Ų | nih.gov |
| Complexity | 93.1 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-aminohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJFIIXHVSHQEN-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Stereoselective Synthesis of S 3 Aminohexanoic Acid
Enantioselective Catalytic Approaches
Catalytic methods offer an efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Asymmetric Hydrogenation Strategies
Asymmetric hydrogenation is a powerful technique for establishing stereocenters. In the synthesis of chiral amines, this often involves the reduction of a prochiral enamine or a related unsaturated precursor. For β-amino acids, a common strategy is the asymmetric hydrogenation of a β-aminoacrylate derivative or a β-enamido ester. Rhodium and Ruthenium complexes with chiral phosphine ligands are frequently employed catalysts. For instance, the Noyori-Ikariya catalysts, which combine a homochiral diamine ligand with a Ru(II) arene complex, are highly effective for the asymmetric transfer hydrogenation of ketones and imines using hydrogen sources like a formic acid-triethylamine mixture mdpi.com. A similar strategy can be envisioned for a suitable precursor to (S)-3-aminohexanoic acid, where a ketone is reduced to a chiral alcohol that is later converted to the amine, or an imine is directly reduced.
Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation is another advanced approach. This method is particularly useful for substrates that can racemize under the reaction conditions, allowing for a theoretical yield of 100% of the desired stereoisomer. For example, the asymmetric hydrogenation of α-amino-β-ketoesters catalyzed by an Iridium/f-phamidol system proceeds via DKR to yield β-hydroxy-α-amino derivatives with excellent diastereoselectivities and enantioselectivities rsc.org.
| Catalyst System | Substrate Type | Key Features |
| Rhodium-Me-DuPHOS | β-Cyano-α,β-unsaturated acid | High enantiomeric excess (ee) in the synthesis of a Pregabalin precursor researchgate.net. |
| Ruthenium(II)/TsDPEN | Ketones, Imines | Effective for asymmetric transfer hydrogenation (ATH) mdpi.com. |
| Iridium/f-phamidol | α-Amino-β-ketoesters | Dynamic kinetic resolution provides high diastereo- and enantioselectivity rsc.org. |
Organocatalytic and Metal-Catalyzed Enantioselective Reactions
Organocatalysis, which uses small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. nih.govdntb.gov.uanih.govrsc.org These methods avoid the use of potentially toxic and expensive metals. For the synthesis of β-amino acids, the enantioselective Mannich reaction is a prominent organocatalytic strategy. This reaction involves the addition of a ketone-derived enamine to an imine, catalyzed by a chiral Brønsted acid (like phosphoric acid) or a bifunctional catalyst (like a tertiary amine-squaramide) rsc.org. The resulting β-amino ketone can then be transformed into the desired β-amino acid.
Another powerful approach is the aza-Henry (nitro-Mannich) reaction, where a nitroalkane is added to an imine. Chiral catalysts, often hydrogen-bond donors, facilitate this reaction with high enantioselectivity. The resulting nitro-amine is a versatile intermediate that can be readily converted to the target amino acid. uniurb.it
Metal-catalyzed reactions also provide efficient pathways. For example, the enantioselective aminocyanation of alkenes can be achieved using a combination of photoredox and copper catalysis with a chiral bisoxazoline ligand. This method introduces both the amine and a nitrile group, which can be hydrolyzed to the carboxylic acid. nih.gov
| Reaction Type | Catalyst Type | Substrate Examples |
| Mannich Reaction | Chiral Phosphoric Acid, Tertiary Amine-Squaramide | Aldehyde/Ketone + N-protected imine rsc.org |
| Aza-Henry Reaction | H-bond donor catalysts | Nitroalkane + N-protected imine uniurb.it |
| Aminocyanation | Copper/Bisoxazoline & Photoredox catalyst | Alkene + Amine source + Cyanide source nih.gov |
Enzymatic and Biocatalytic Synthesis Pathways
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. nih.govdntb.gov.ua For the synthesis of chiral amino acids, enzymes like transaminases and nitrilases are particularly valuable. A chemoenzymatic route can involve the regio- and enantioselective hydrolysis of a dinitrile using a nitrilase. For example, immobilized E. coli cells containing a nitrilase from Brassica rapa have been used to hydrolyze isobutylsuccinonitrile to (S)-3-cyano-5-methylhexanoic acid, a key intermediate for Pregabalin, with high enantioselectivity. researchgate.net A similar dinitrile precursor could be designed for the synthesis of this compound.
Transaminases are another class of enzymes that can install an amino group with high stereoselectivity. An in vivo multi-step biotransformation can convert a renewable fatty acid into a long-chain amino fatty acid using a sequence of enzymes, including a hydratase, a dehydrogenase, and a transaminase. morressier.com Carboxylic acid reductases (CARs) and transaminases (TAs) can be used in a one-pot cascade to convert dicarboxylic acids into amino acids and diamines. acs.org
Chiral Auxiliary-Mediated Synthetic Routes
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. Evans oxazolidinones are a well-known class of chiral auxiliaries used in stereoselective alkylation and aldol reactions. To synthesize this compound, an N-acylated oxazolidinone could undergo a conjugate addition reaction with a suitable nitrogen-containing nucleophile.
Another strategy involves using chiral auxiliaries derived from amino acids, such as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. This type of auxiliary can be used with a nickel(II) complex of glycine to achieve highly diastereoselective alkylations, yielding various optically active amino acids after hydrolysis. researchgate.nettcichemicals.com The Ellman lab developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu Condensation of tert-butanesulfinamide with an appropriate aldehyde would form a sulfinylimine, which can then undergo diastereoselective addition of a nucleophile, followed by removal of the auxiliary to afford the chiral amine.
Diastereoselective Transformations for Precursor Generation
This approach involves creating a chiral precursor molecule with the correct stereochemistry, which is then converted to the final product. The key stereocenter is often established through a diastereoselective reaction controlled by existing stereocenters in the starting material. For instance, a chiral aldehyde could undergo an aldol or Mannich-type reaction with an achiral nucleophile, where the existing stereocenter in the aldehyde directs the formation of the new stereocenter. The resulting diastereomeric products can then be separated, and the desired diastereomer is carried forward.
Sustainable Synthesis Protocols and Green Chemistry Principles
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. acs.orgrsc.org In the context of synthesizing this compound, this involves selecting reactions that are atom-economical, employing catalytic methods over stoichiometric reagents, and using environmentally benign solvents.
Elucidation of Structural and Conformational Features of S 3 Aminohexanoic Acid
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural characterization of chiral molecules like (S)-3-aminohexanoic acid. Methods such as Nuclear Magnetic Resonance (NMR), Vibrational and Electronic Circular Dichroism (VCD/ECD), and High-Resolution Mass Spectrometry (HRMS) provide complementary information regarding connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound by providing information about the chemical environment of each carbon and hydrogen atom. The stereochemistry at the chiral center (C3) can be confirmed by analyzing proton-proton coupling constants and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).
While specific experimental spectra for this compound are not widely published, expected chemical shifts can be predicted based on the functional groups present. The protons on the carbon adjacent to the amino group (H3) would appear in a distinct region, and their coupling to the neighboring methylene (B1212753) protons (H2 and H4) would provide critical information for assigning the structure. Similarly, the ¹³C NMR spectrum would show six distinct signals corresponding to the different carbon environments in the molecule.
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||
|---|---|---|---|
| Atom Position | Expected Shift (ppm) | Atom Position | Expected Shift (ppm) |
| H2 | ~2.3 - 2.5 | C1 (COOH) | ~175 - 180 |
| H3 | ~3.0 - 3.3 | C2 (CH₂) | ~40 - 45 |
| H4 | ~1.4 - 1.6 | C3 (CH-NH₂) | ~48 - 52 |
| H5 | ~1.3 - 1.4 | C4 (CH₂) | ~35 - 40 |
| H6 | ~0.9 - 1.0 | C5 (CH₂) | ~19 - 22 |
| NH₂ | Variable | C6 (CH₃) | ~13 - 15 |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques essential for determining the absolute configuration of chiral molecules. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, while ECD measures this difference for electronic transitions in the UV-Vis range. nih.govyoutube.comnih.gov
For this compound, the absolute configuration is determined by comparing the experimentally measured VCD or ECD spectrum with a theoretical spectrum generated via ab initio Density Functional Theory (DFT) calculations. rsc.orgsci-hub.se A theoretical spectrum is calculated for one enantiomer (e.g., the 'S' configuration). If the calculated spectrum matches the experimental one, the absolute configuration is confirmed as 'S'. If the experimental spectrum is a mirror image of the calculated one, the molecule is the 'R' enantiomer. VCD is particularly sensitive to the conformation of molecules, making it a powerful tool for structural analysis in solution. rsc.orgsci-hub.se The ECD spectra of amino acids typically show a characteristic band in the far-UV region (around 200-220 nm) that is sensitive to the chiral environment. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For this compound, HRMS would confirm its molecular formula, C₆H₁₃NO₂, by measuring its mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places). nih.govnih.gov This technique unequivocally distinguishes it from other compounds that might have the same nominal mass.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃NO₂ nih.gov |
| Monoisotopic Mass (Calculated) | 131.09463 Da nih.gov |
| Expected [M+H]⁺ Ion | 132.10188 Da |
| Expected [M-H]⁻ Ion | 130.08728 Da |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles. In the solid state, amino acids typically exist as zwitterions, and their crystal packing is dominated by intermolecular hydrogen bonds. acs.org
Computational Approaches to Conformational Analysis
Due to the presence of multiple rotatable single bonds, this compound can adopt numerous conformations. Computational methods, particularly Density Functional Theory (DFT), are employed to investigate this conformational landscape. scirp.orgnih.gov By systematically rotating the dihedral angles along the carbon backbone and side chain, a potential energy surface can be generated to identify stable, low-energy conformers. scirp.org
These computational models provide insight into the relative stability of different conformations in the gas phase or in solution (using solvent models). scirp.orgchemrxiv.org The results of conformational analysis can be correlated with experimental data. For example, the calculated structures of the most stable conformers can be used to simulate theoretical VCD spectra, which are then compared with experimental spectra to confirm the dominant conformation in solution. acs.org This integrated approach, combining computational and spectroscopic methods, is crucial for a comprehensive understanding of the molecule's structural flexibility. byu.edu
Application of S 3 Aminohexanoic Acid As a Chiral Building Block
Construction of Complex Organic Molecules
As a chiral intermediate, (S)-3-aminohexanoic acid is utilized in the synthesis of more complex organic structures where stereochemistry is crucial for function. Chiral amino acids are fundamental in the preparation of fine chemicals, including pharmaceuticals and chiral additives. Unnatural amino acids (UAAs) like β- and γ-amino acids can be efficiently transformed into intricate molecules possessing multiple chiral centers, which is of significant interest to the pharmaceutical industry . The dual functionality of this compound allows it to be a versatile starting material for creating larger molecules with specific three-dimensional arrangements.
The general strategy involves leveraging the existing stereocenter to induce chirality in subsequent reaction steps. This approach is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. While specific, large-scale syntheses starting directly from this compound are not extensively documented in readily available literature, the principles of using chiral β-amino acids are well-established. For instance, they can serve as precursors for synthesizing chiral γ-lactams or piperidones, which are common motifs in natural products and pharmaceuticals researchgate.netmdpi.comorganic-chemistry.orgnih.govrsc.orgimpactfactor.org.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents/Conditions | Product Type | Potential Application |
| This compound | Intramolecular cyclization catalysts | Substituted γ-lactam | Precursor for bioactive compounds |
| This compound | Ring-closing metathesis precursors | Substituted piperidin-2-one | Core structure in alkaloids and drugs |
| This compound | Multi-step synthesis | Acyclic chiral amines/alcohols | Intermediates in drug synthesis |
Integration into Peptidomimetic Structures and Modified Peptides
This compound is incorporated into peptide sequences to create peptidomimetics and modified peptides with enhanced properties. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved stability against enzymatic degradation, better bioavailability, and specific conformational preferences nih.gov. The integration of β-amino acids, such as this compound, into a peptide backbone alters its secondary structure and proteolytic stability ub.edu.
Table 2: Properties Conferred by this compound in Peptides
| Property | Effect of Integration | Reference |
| Proteolytic Stability | Increased resistance to enzymatic degradation | nih.gov |
| Secondary Structure | Induces novel helical folds and turns, disrupts α-helices/β-sheets | ub.edu |
| Hydrophobicity | Increases overall hydrophobicity of the peptide | nih.gov |
| Biological Activity | Can modulate receptor binding and antimicrobial efficacy | nih.gov |
Synthesis of Heterocyclic Compounds and Non-Natural Product Analogues
Amino acids are versatile starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products nih.govnih.govmdpi.commdpi.com. This compound, with its amine and carboxylic acid functionalities, can be used as a precursor for the stereoselective synthesis of various heterocyclic systems.
One common transformation is the intramolecular cyclization to form lactams. For this compound, this would lead to the formation of a chiral γ-lactam (a five-membered ring) or, through more complex rearrangements, a substituted piperidin-2-one (a six-membered ring) researchgate.netmdpi.comorganic-chemistry.org. These heterocyclic cores are present in a wide range of biologically active molecules. The synthesis of such heterocycles often relies on the inherent chirality of the starting amino acid to produce enantiomerically pure products. While the literature provides general methods for these transformations using amino acids, specific examples detailing the cyclization of this compound require further investigation nih.gov.
The synthesis of non-natural product analogues often involves incorporating unnatural building blocks to create molecules with novel biological activities. The use of this compound can introduce a specific stereochemical and conformational constraint into a target molecule, potentially leading to enhanced or novel pharmacological properties.
Table 3: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic Scaffold | Synthetic Approach | Potential Biological Relevance |
| Chiral γ-Lactam | Intramolecular amide bond formation | Core of various bioactive compounds, including CNS agents |
| Chiral Piperidin-2-one | Ring-closing reactions | Found in alkaloids and as pharmaceutical intermediates |
| Other N-Heterocycles | Multi-step condensation and cyclization reactions | Broad spectrum of pharmacological activities |
Table 4: Comparison of Aminohexanoic Acid Isomers as Linkers
| Feature | This compound | 6-Aminohexanoic Acid (Ahx) |
| Chirality | Chiral (S-enantiomer) | Achiral |
| Flexibility | More rigid due to closer functional groups | More flexible due to longer alkyl chain |
| Spatial Orientation | Provides a more defined 3D orientation | Allows for greater conformational freedom |
| Common Use | Less documented as a linker | Widely used as a flexible, hydrophobic spacer |
Investigation of Biological Relevance and Mechanistic Pathways Involving β Amino Acids and Analogues
Role as Substrates or Intermediates in Model Biochemical Transformations (e.g., Lysine (B10760008) Degradation Pathway Analogues)
While α-amino acids are the primary building blocks of proteins and intermediates in core metabolic pathways, β-amino acids and their derivatives can also participate in biochemical transformations, often as analogues or mimics of natural substrates. The lysine degradation pathway, a critical route for amino acid catabolism, proceeds primarily through α-amino acid intermediates via two main routes in mammals: the saccharopine pathway in the liver and the pipecolate pathway in the brain. These pathways ultimately convert lysine into acetyl-CoA, which can then enter the citric acid cycle.
There is no direct evidence to suggest that (S)-3-aminohexanoic acid is a natural intermediate in the canonical lysine degradation pathways. However, the structural similarity of β-amino acids to their α-counterparts allows them to be recognized by some enzymes and serve as substrates in model biochemical systems. For instance, various bacteria are capable of metabolizing related compounds like 6-aminohexanoic acid, the linear isomer of 3-aminohexanoic acid, which is a byproduct of nylon manufacturing. These bacteria possess enzymes that can hydrolyze both cyclic and linear oligomers of 6-aminohexanoic acid.
Furthermore, engineered metabolic pathways have been developed for the biosynthesis of compounds like 6-aminocaproic acid from lysine, demonstrating the enzymatic convertibility between α- and ω-amino acids. In some microorganisms, the degradation of lysine involves enzymes such as L-erythro-3,5-diaminohexanoate dehydrogenase and 3-keto-5-aminohexanoate cleavage enzyme, which act on substrates structurally related to 3-aminohexanoic acid. While not a direct participant in the primary lysine degradation pathway, the this compound framework can be seen as an analogue that could potentially interact with the enzymes of these or similar pathways, or be utilized in engineered biological systems. The enzymatic machinery of certain microbes has shown the capacity to act on a range of amino acid structures, suggesting that this compound could serve as a substrate for biotransformation in specific model systems, even if it is not a conventional metabolite.
Exploration of Enzyme Inhibition Mechanisms by β-Amino Acid Derivatives (Focus on Molecular Interactions)
The incorporation of β-amino acid scaffolds, such as that of this compound, into peptide chains or small molecules is a well-established strategy for developing enzyme inhibitors. The additional carbon in the backbone of β-amino acids confers significant resistance to proteolytic degradation by peptidases and proteases, a major advantage in drug design. This inherent stability allows for the development of inhibitors with increased plasma half-lives.
Derivatives of β-amino acids can act as potent inhibitors of various enzymes, including proteases, peptidases, and γ-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to increased GABA levels, which can have therapeutic effects in conditions like epilepsy. While specific studies on this compound derivatives as GABA-AT inhibitors are not prevalent, the general class of β-amino acids has been explored for this purpose. The mechanism of inhibition often involves the β-amino acid derivative acting as a competitive or mechanism-based inhibitor.
The molecular interactions underpinning enzyme inhibition by β-amino acid derivatives are multifaceted. The extended and more flexible backbone of β-peptides allows them to adopt stable secondary structures, such as helices and turns, that can mimic the conformation of natural peptide substrates or ligands. This conformational mimicry enables them to bind to enzyme active sites or allosteric sites with high affinity and specificity. The binding is typically stabilized by a network of non-covalent interactions, including:
Hydrogen Bonds: The amino and carboxyl groups of the β-amino acid backbone, as well as side-chain functionalities, can form hydrogen bonds with residues in the enzyme's binding pocket.
Hydrophobic Interactions: The alkyl side chain of this compound (a propyl group) can engage in hydrophobic interactions with nonpolar residues in the active site, contributing to binding affinity.
Van der Waals Forces: Close packing of the inhibitor within the enzyme's active site maximizes favorable van der Waals interactions.
The table below provides a hypothetical illustration of how derivatives of this compound could be designed to inhibit a target enzyme, with expected changes in inhibitory activity based on molecular interactions.
| Derivative of this compound | Modification | Expected Molecular Interaction | Predicted Inhibitory Potency |
| N-acetyl-(S)-3-aminohexanoic acid | Acetylation of the amino group | May reduce electrostatic interactions but could enhance hydrophobic interactions. | Variable, depends on the active site properties. |
| This compound methyl ester | Esterification of the carboxyl group | Removes a key hydrogen bonding and ionic interaction site. | Likely decreased. |
| (S)-3-(4-hydroxy)phenyl-3-aminohexanoic acid | Addition of a phenyl group to the side chain | Introduces potential for π-π stacking and additional hydrogen bonding. | Potentially increased. |
Bioisosteric Design Strategies for Modulating Molecular Interactions
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical and chemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. The β-amino acid scaffold of this compound can be employed as a bioisostere for α-amino acids in peptide-based drugs or as a building block in the design of peptidomimetics.
One of the primary applications of this strategy is to alter the conformational properties of a peptide. The introduction of a β-amino acid into a peptide chain disrupts the typical α-peptide backbone structure, leading to altered folding patterns and the stabilization of specific secondary structures like β-turns. This can be advantageous in designing molecules that mimic the bioactive conformation of a natural peptide ligand, thereby enhancing its binding affinity to a receptor or enzyme. For example, simple dipeptides cyclized with 6-aminohexanoic acid have been used as models for β-turns. semanticscholar.org
The replacement of an α-amino acid with this compound can also modulate the molecule's pharmacokinetic properties. As previously mentioned, the β-amino acid structure provides resistance to enzymatic degradation. Furthermore, altering the carbon backbone can influence properties like lipophilicity and membrane permeability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
In the context of modulating molecular interactions, this compound can serve as a flexible spacer or linker in a larger molecule. Its hydrophobic alkyl chain can be used to position other functional groups optimally for interaction with a biological target. For instance, 6-aminohexanoic acid is utilized as a linker to separate charged residues in cell-penetrating peptides, which is a key factor for their cellular uptake. semanticscholar.org
The following table outlines potential bioisosteric design strategies utilizing the this compound framework:
| Bioisosteric Strategy | Original Moiety | Replacement Moiety | Intended Effect on Molecular Interaction |
| Backbone Extension | α-amino acid residue in a peptide | This compound residue | Alter peptide conformation, enhance proteolytic stability. |
| Side Chain Mimicry | Lysine residue | 6-aminohexanoic acid (isomer) | Mimic the hydrophobic portion of the lysine side chain to interact with lysine-binding sites. semanticscholar.org |
| Flexible Linker | Rigid aromatic spacer | This compound | Introduce flexibility to allow optimal positioning of pharmacophores. |
Metabolic Fate Studies of β-Amino Acid Frameworks in Model Systems
The metabolic fate of a compound is a critical aspect of its biological activity and potential as a therapeutic agent. While extensive research has been conducted on the metabolism of α-amino acids, the in vivo fate of β-amino acids like this compound is less well-characterized. However, general principles regarding β-amino acid metabolism can be inferred from studies on related compounds.
A key feature of β-amino acids is their enhanced metabolic stability. chiroblock.com The altered backbone structure makes them poor substrates for many of the enzymes that catabolize α-amino acids. This resistance to degradation is a primary reason for their use in designing long-acting peptide analogues. For example, the inclusion of 6-aminohexanoic acid in a glucagon-like peptide 1 (GLP-1) analogue prevents its N-terminal degradation by the enzyme dipeptidyl peptidase IV. nih.gov
When β-amino acids are metabolized, they may follow pathways analogous to fatty acid β-oxidation, given their structural similarity to short-chain fatty acids. The degradation could potentially involve enzymes that act on fatty acids or other small carboxylic acids. The metabolic products would likely be smaller, more polar molecules that can be readily excreted.
Studies on the biodegradation of 6-aminohexanoic acid in microbial systems have shown that certain bacteria can utilize it as a sole source of carbon and nitrogen. researchgate.net This suggests the existence of enzymatic pathways capable of breaking down this β-amino acid isomer, which could potentially also act on 3-aminohexanoic acid.
In mammalian systems, it is plausible that this compound, if absorbed, would be distributed and eventually eliminated, likely through renal excretion. The extent of its metabolism would depend on its recognition by metabolic enzymes in the liver and other tissues. Given the general resistance of β-amino acids to metabolism, a significant portion of the compound might be excreted unchanged.
The table below summarizes the likely metabolic fate of β-amino acid frameworks based on current understanding:
| Metabolic Process | Involvement of β-Amino Acid Frameworks | Likely Outcome |
| Proteolytic Degradation | Poor substrates for proteases and peptidases. | Increased in vivo half-life compared to α-peptides. |
| Catabolism | May be slowly metabolized by pathways for fatty acids or other small molecules. | Formation of smaller, excretable metabolites. |
| Biodegradation (Microbial) | Can be utilized by some bacteria as a carbon and nitrogen source. | Degradation into central metabolites. |
| Excretion | Likely excreted via the kidneys. | A significant fraction may be excreted unchanged. |
Theoretical and Computational Studies of S 3 Aminohexanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are key determinants of a molecule's chemical behavior.
For β-amino acids, quantum chemical calculations can elucidate conformational preferences, intramolecular hydrogen bonding, and various molecular descriptors. A study on small branched-chain amino acids, including β-aminobutyric acid (a shorter analogue of 3-aminohexanoic acid), utilized DFT (B3LYP) and ab initio (DLPNO-CCSD(T)) methods to investigate their properties in an aqueous environment. nih.gov Such calculations can determine a range of electronic and thermodynamic properties, including dipole moment, polarizability, ionization energy, and electron affinity. nih.govnih.gov These descriptors are crucial for predicting how (S)-3-aminohexanoic acid would interact with its environment and other molecules.
Table 1: Illustrative Quantum Chemical Descriptors for a β-Amino Acid This table presents hypothetical data for this compound based on typical values for similar small amino acids.
| Descriptor | Canonical Form (Gas Phase) | Zwitterionic Form (Aqueous) |
|---|---|---|
| HOMO Energy (eV) | -9.8 | -11.2 |
| LUMO Energy (eV) | 0.5 | 1.8 |
| HOMO-LUMO Gap (eV) | 10.3 | 13.0 |
| Dipole Moment (Debye) | 2.5 | 12.8 |
| Ionization Potential (eV) | 9.8 | 11.2 |
These calculations can also predict reactivity indices such as chemical hardness, electronegativity, and the electrophilicity index, which further refine our understanding of a molecule's reactivity profile. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.
While specific docking studies involving this compound are not prominent in the literature, studies on peptides containing β-amino acids demonstrate the utility of this approach. For example, β-amino acid-containing peptides have been docked into the active sites of enzymes to understand their inhibitory potential. researchgate.net The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding energy.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more detailed and realistic view of the interactions, including the role of solvent molecules and the flexibility of both the ligand and the receptor. nih.govnih.govjst.go.jpcell.commdpi.com These simulations can reveal the stability of the predicted binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding.
For a hypothetical interaction of this compound with a target protein, a molecular docking study would yield a binding score and a predicted binding pose. An MD simulation would then assess the stability of this pose. Table 2 provides an illustrative summary of the kind of data that would be generated.
Table 2: Illustrative Molecular Docking and Dynamics Simulation Results This table presents hypothetical data for the interaction of this compound with a hypothetical enzyme active site.
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -6.5 |
| Predicted Key Interactions | Hydrogen bond with Ser122, Hydrophobic interaction with Leu198 |
| RMSD of Ligand during MD (Å) | 1.2 ± 0.3 |
In Silico Design of Novel this compound Analogues
In silico design involves the use of computational methods to create novel molecules with desired properties. Starting from a scaffold like this compound, new analogues can be designed by modifying its structure, for example, by adding or substituting functional groups. These modifications can be guided by the insights gained from quantum chemical calculations and molecular docking studies to enhance activity, selectivity, or pharmacokinetic properties.
The design process can be automated using algorithms that generate virtual libraries of compounds based on a set of predefined chemical transformations. These virtual compounds can then be screened computationally for their predicted activity and other desirable properties before being synthesized and tested experimentally. This approach significantly accelerates the drug discovery process. nih.gov
For example, if this compound were identified as a weak inhibitor of a target enzyme, in silico design could be used to propose modifications to its structure to improve its binding affinity. This could involve adding a hydrophobic group to better occupy a hydrophobic pocket in the enzyme's active site or introducing a hydrogen bond donor/acceptor to form an additional interaction with a key residue.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cnelsevierpure.comacs.orgresearchgate.net By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.
For a series of this compound analogues, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be derived from the 2D or 3D structure of the molecules and can represent various physicochemical properties such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume).
Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the experimentally measured biological activity. The predictive power of the QSAR model is then validated using an external set of compounds. A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new analogues and for understanding the key structural features that determine biological activity. acs.org
Table 3 illustrates a hypothetical QSAR model for a series of this compound derivatives.
Table 3: Illustrative QSAR Model for this compound Analogues This table presents a hypothetical QSAR equation and its statistical parameters.
| QSAR Equation | pIC50 = 0.8 * logP - 0.2 * MW + 1.5 * HBD + 2.1 |
|---|---|
| R² (Correlation Coefficient) | 0.85 |
| Q² (Cross-validation R²) | 0.72 |
Q & A
Q. What metabolic pathways involve this compound, and how are these studied in disease models?
- Methodological Answer : Isotope dilution-GC-MS is used to trace C-labeled this compound in mitochondrial β-oxidation pathways. In diabetic ketoacidosis models, elevated urinary levels correlate with impaired fatty acid metabolism, as shown in patient serum analyses . Knockdown studies (e.g., Pten-deficient cells) combined with fatty acid supplementation can elucidate its role in lipid dysregulation .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
- Methodological Answer : Discrepancies often arise from differing experimental conditions (e.g., humidity, solvent grades). Systematic replication under controlled environments (e.g., ISO/IEC 17025-compliant labs) is critical. Meta-analyses of PubChem and NIST data highlight temperature-dependent solubility variations, requiring calibration against certified reference materials .
Q. What strategies mitigate racemization during this compound storage or synthesis?
- Methodological Answer : Racemization is minimized by:
- Storage : Dark, inert atmospheres at ≤-20°C to reduce oxidative degradation .
- Synthesis : Low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) to preserve enantiomeric excess (>99%) .
- Analytical Controls : Periodic chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric ratios .
Data Interpretation and Contradictions
Q. How should researchers address conflicting bioactivity results in studies involving this compound?
- Methodological Answer : Contradictions may stem from cell line variability or assay conditions. Standardize protocols using:
- Cell Models : Primary cells vs. immortalized lines (e.g., HEK293 vs. fibroblasts) to assess tissue-specific effects .
- Dose-Response Curves : IC values across multiple replicates to identify outliers .
- Data Sharing : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles and open-data repositories to enable cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
